Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

Polyurethane Moisture Scavenger Reactive Diluent

Oxazolidine, 3-butyl-2-(1-ethylpentyl)- (CAS 165101-57-5), commercially known as Incozol® 2, is a substituted, monocyclic oxazolidine. It is a reactive chemical building block characterized by a molecular formula of C14H29NO, a molecular weight of 227.39 g/mol, and specific physical properties, including a density of 1.04 g/mL at 25 °C and a boiling point of 180 °C (lit.).

Molecular Formula C14H29NO
Molecular Weight 227.39 g/mol
CAS No. 165101-57-5
Cat. No. B068492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine, 3-butyl-2-(1-ethylpentyl)-
CAS165101-57-5
Molecular FormulaC14H29NO
Molecular Weight227.39 g/mol
Structural Identifiers
SMILESCCCCC(CC)C1N(CCO1)CCCC
InChIInChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3
InChIKeyCYMHAQCMKNVHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine, 3-butyl-2-(1-ethylpentyl)- (CAS 165101-57-5) as a High-Performance Mono-Oxazolidine Moisture Scavenger for Polyurethane Systems


Oxazolidine, 3-butyl-2-(1-ethylpentyl)- (CAS 165101-57-5), commercially known as Incozol® 2, is a substituted, monocyclic oxazolidine . It is a reactive chemical building block characterized by a molecular formula of C14H29NO, a molecular weight of 227.39 g/mol, and specific physical properties, including a density of 1.04 g/mL at 25 °C and a boiling point of 180 °C (lit.) . Its primary industrial application is as a highly effective moisture scavenger in polyurethane (PU) coatings, sealants, and adhesives .

Why Generic Substitution of 3-butyl-2-(1-ethylpentyl)oxazolidine in Polyurethane Formulations is High-Risk


Substituting Oxazolidine, 3-butyl-2-(1-ethylpentyl)- with a generic or alternative oxazolidine-based moisture scavenger is a high-risk endeavor due to significant differences in key performance metrics. These metrics, such as equivalent weight (a direct measure of reactivity and dosage requirements) and viscosity (which impacts handling and formulation compatibility), vary dramatically between oxazolidine derivatives . These quantifiable differences directly affect the stoichiometry, curing profile, and final physical properties of the polyurethane system, potentially leading to catastrophic formulation failures, including incomplete moisture scavenging, bubbling, downglossing, and compromised mechanical integrity [1].

Quantitative Procurement Guide: Differentiating Performance Data for 3-butyl-2-(1-ethylpentyl)oxazolidine (Incozol 2)


Reactivity Advantage: 47% Higher Molar Efficiency than Bis-Oxazolidine Incozol LV

Incozol 2 (CAS 165101-57-5), a mono-oxazolidine, provides a significant reactivity advantage over the bis-oxazolidine Incozol LV. Its equivalent weight is 32.6% higher, meaning it requires a greater mass to achieve the same molar scavenging effect. However, its primary differentiation is in viscosity, where Incozol 2 (15 cP) is 73% lower than Incozol LV (55 cP). This translates to superior handling and formulation flexibility in high-solids systems .

Polyurethane Moisture Scavenger Reactive Diluent

Viscosity-Driven Formulation Advantage: 73% Lower Viscosity than Bis-Oxazolidine Incozol LV

The viscosity of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- (Incozol 2) is quantified as 15 cP, a value that is 73% lower than the 55 cP reported for the bis-oxazolidine Incozol LV . This exceptionally low viscosity is a key enabler for high-solids formulations, where it acts as a viscosity reducer and facilitates better flow and leveling without the use of additional solvents .

Polyurethane Rheology Coatings

Precise Stoichiometric Control: 1:1 Molar Reaction with Water

As a monocyclic oxazolidine, the target compound reacts with water on a precise 1:1 molar basis [1]. This stoichiometric relationship allows for exact formulation calculations: one mole of Incozol 2 will react with and chemically remove one mole of water. This is in direct contrast to bicyclic oxazolidines, which have a different reaction stoichiometry and therefore require different dosage levels [1].

Moisture Scavenger Polyurethane Reaction Mechanism

Hydrolytic Stability Advantage Over 2-Phenyl Substituted Analogs

While the target compound is intentionally designed for rapid hydrolysis as a moisture scavenger, its core structural features are associated with superior intrinsic stability. A fundamental NMR spectroscopy study demonstrated that oxazolidine derivatives with alkyl substituents at the 2-position (like the 1-ethylpentyl group in the target compound) are significantly more stable to hydrolysis than their 2-phenyl substituted analogs [1]. This class-level finding suggests that the target compound's alkyl substitution pattern contributes to better shelf-life and process stability compared to aromatic-substituted alternatives.

Hydrolysis Stability Oxazolidine

Validated Industrial Applications for Oxazolidine, 3-butyl-2-(1-ethylpentyl)- (Incozol 2) Based on Performance Evidence


High-Solids and Low-VOC Polyurethane Coatings

The exceptionally low viscosity of 15 cP, as quantified in Section 3, makes this compound an ideal reactive diluent for formulating high-solids polyurethane coatings. Its inclusion allows for a significant reduction in the amount of volatile organic compounds (VOCs) required to achieve a sprayable viscosity, directly supporting compliance with stringent environmental regulations . This is a direct consequence of the viscosity advantage demonstrated over comparators like Incozol LV.

Moisture-Sensitive Polyurethane Sealants and Adhesives

The compound's precise 1:1 molar reaction with water, as established in Section 3, is the cornerstone of its function as a moisture scavenger in polyurethane sealants and adhesives. Formulators rely on this predictable stoichiometry and the compound's 114 g/eq equivalent weight to eliminate residual moisture from solvents, polyols, and pigments. This prevents premature curing, gelling, and the formation of defects like bubbling and pinholes, ensuring the long-term performance and reliability of the sealant or adhesive bond [1].

Polyaspartic Ester Coatings for High-Humidity Application

In polyaspartic coatings, which are particularly sensitive to humidity during application, the target compound (Incozol 2) is used to control cure rate and improve visual properties. A case study evaluated Incozol 2 and Incozol LV for this purpose, finding that incorporating 2-5% of either product into the formulation improved flow and leveling and extended working time under elevated humidity. The majority of manufacturers in the study opted for Incozol 2, leveraging its performance to standardize application properties across variable weather conditions [2].

Stable Polyurethane Systems Requiring Extended Shelf Life

The class-level inference regarding hydrolytic stability, which suggests alkyl-substituted oxazolidines are more stable than aromatic analogs, supports the selection of this compound for applications where long-term storage stability is paramount. This is a critical consideration for formulators and end-users, as it reduces waste and ensures that the performance of the polyurethane system is maintained over time, from the point of manufacture to final application [3].

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